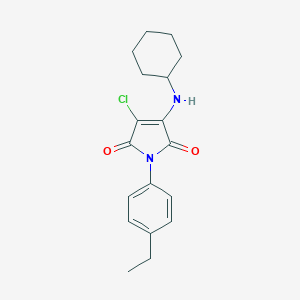

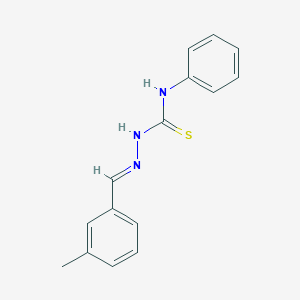

![molecular formula C20H16N2O5S B255231 Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)

Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate, also known as NBPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NBPT is a thiophene derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate has been extensively studied for its potential applications in various scientific fields. One of the primary applications of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is in the field of agriculture. Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is a potent inhibitor of the enzyme urease, which is responsible for the hydrolysis of urea in soil. By inhibiting urease activity, Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate can increase the efficiency of nitrogen fertilizers by reducing the loss of nitrogen through volatilization. This property of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate has significant implications for sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate involves the inhibition of the enzyme urease. Urease is responsible for the hydrolysis of urea into ammonia and carbon dioxide. Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate binds to the active site of urease and forms a stable complex, which prevents the hydrolysis of urea. This inhibition of urease activity leads to a reduction in the loss of nitrogen through volatilization.

Biochemical and Physiological Effects:

Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate has been shown to have minimal toxicity and does not exhibit any significant adverse effects on human health. In animal studies, Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate has been shown to be rapidly absorbed and eliminated from the body. Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate does not accumulate in tissues and is excreted primarily through the urine. Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate has also been shown to have no significant effects on the environment, as it is rapidly degraded in soil and water.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the significant advantages of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is its potent inhibitory effect on urease activity. This property makes Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate an ideal candidate for use in laboratory experiments that involve the hydrolysis of urea. However, Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate has some limitations in laboratory experiments. Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is a yellow crystalline solid that is not highly soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate can be sensitive to changes in pH and temperature, which can affect its stability and activity.

Direcciones Futuras

There are several future directions for research on Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate. One potential area of research is the development of new formulations of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate that are more water-soluble and stable under different conditions. Another area of research is the investigation of the potential applications of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate in other scientific fields, such as medicine and biotechnology. Additionally, the effects of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate on the soil microbiome and the environment need to be further studied to ensure that its use in agriculture is sustainable and environmentally friendly.

Conclusion:

In conclusion, Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is a chemical compound that has significant potential applications in various scientific fields. Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is a potent inhibitor of urease activity, which makes it an ideal candidate for use in laboratory experiments and sustainable agriculture practices. Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate has minimal toxicity and does not exhibit any significant adverse effects on human health or the environment. Further research on Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate is necessary to explore its full potential and ensure its safe and sustainable use.

Métodos De Síntesis

The synthesis of Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate involves the reaction of ethyl 5-phenylthiophene-3-carboxylate with 4-nitrobenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation process, where the nitro group of the benzoyl chloride reacts with the carboxylic acid group of the thiophene derivative to form an amide bond. The resulting product, Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate, is a yellow crystalline solid with a melting point of 168-170°C.

Propiedades

Nombre del producto |

Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate |

|---|---|

Fórmula molecular |

C20H16N2O5S |

Peso molecular |

396.4 g/mol |

Nombre IUPAC |

ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate |

InChI |

InChI=1S/C20H16N2O5S/c1-2-27-20(24)16-12-17(13-6-4-3-5-7-13)28-19(16)21-18(23)14-8-10-15(11-9-14)22(25)26/h3-12H,2H2,1H3,(H,21,23) |

Clave InChI |

NDFJNUIMMZYSON-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canónico |

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)

![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)

![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)

![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)

![4-[[(E)-indol-3-ylidenemethyl]amino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B255170.png)

![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)

![N-{2-hydroxy-4-nitrophenyl}-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B255176.png)

![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)